1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Overview
Description
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
Thiazoles are synthesized through condensation reactions and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .
Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine .
Scientific Research Applications
Synthesis and Antiviral Research
- A study focused on synthesizing novel thiazole-based molecules containing 1,2,3-triazole moiety to combat COVID-19. The synthesis involved creating new 1,3,4-thiadiazole-1,2,3-triazole hybrids showing good docking scores against COVID-19 main protease, indicating their potential as antiviral agents (Rashdan et al., 2021).
Anticancer Agents
- Another research effort described the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents. The bioactivity evaluation revealed promising antitumor activities against MCF-7 tumor cells, highlighting their potential in cancer therapy (Mahmoud et al., 2021).
Antimicrobial and Antifungal Activities
- Microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives showed significant antimicrobial and antimalarial activities, demonstrating the utility of thiazole derivatives in developing new antimicrobial and antimalarial agents (Vekariya et al., 2017).
Material Science
- Research on the effect of unsaturation on the absorption of ethane and ethylene in imidazolium-based ionic liquids explored how thiazole-related structures can influence solubility and interactions in materials science, providing insights into the design of new ionic liquids for gas absorption (Moura et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-4-7-9-5(2)8(11-7)6(3)10/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIFXYKPCKGAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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